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Compound of Interest

Compound Name: 2-Bromopropene

Cat. No.: B1265445

Introduction

2-Bromopropene (CH2=C(Br)CHs), also known as isopropenyl bromide, is a valuable
organobromine compound used in a variety of organic synthesis applications. Its utility as a
precursor for introducing the isopropenyl functional group necessitates unambiguous structural
characterization. This technical guide provides an in-depth overview of the key spectroscopic
data for 2-bromopropene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique,
aimed at researchers, scientists, and professionals in the field of chemical and drug
development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-bromopropene, both *H and *3C NMR provide definitive structural
information.

'H NMR Spectroscopy

The proton NMR spectrum of 2-bromopropene displays three distinct signals corresponding to
the methyl (-CHs) and the two geminal vinylic (=CHz) protons. The chemical environment of
the two vinylic protons is non-equivalent, leading to separate signals.

Table 1: *H NMR Spectroscopic Data for 2-Bromopropene (Solvent: CeDs)
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Data sourced from a study on divinylzinc complexes.[1]

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum of 2-bromopropene shows three signals,
corresponding to the three unique carbon atoms in the molecule: the methyl carbon, the
terminal vinylic carbon (=CHz), and the bromine-substituted vinylic carbon (=C(Br)).

Table 2: 13C NMR Spectroscopic Data for 2-Bromopropene (Solvent: CeDs)

Chemical Shift (6) ppm Assignment

167.1 Vinylic Carbon (=C(Br)CHs)
127.3 Vinylic Carbon (=CHyz)

30.4 Methyl Carbon (—CHs)

Data sourced from a study on divinylzinc complexes.[1]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-resolution NMR spectra of a volatile liquid
sample like 2-bromopropene.

e Sample Preparation:
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o Accurately weigh approximately 5-20 mg of 2-bromopropene.

o Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
CDClIs, or Benzene-ds) in a clean, dry vial.

o Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate
the chemical shift to 0.00 ppm.

o Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Ensure no
solid particles are present.

o Cap the NMR tube securely to prevent evaporation.

e Instrument Setup:

o Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge to ensure it is
centered in the detection coil.

o Place the sample into the NMR spectrometer's autosampler or manual insertion port.

o Data Acquisition:

[¢]

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the
magnetic field against drifts.

o Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This
process, which can be automated or manual, is crucial for obtaining sharp, well-resolved
peaks.

o Tuning: The probe is tuned to the specific nucleus being observed (e.g., *H or 13C) to
maximize signal sensitivity.

o Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number
of scans, spectral width, acquisition time, and relaxation delay) and initiate the data
acquisition. For 13C NMR, a larger number of scans is typically required due to the low
natural abundance of the isotope.

» Data Processing:
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o Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate
the frequency-domain spectrum.

o Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
o Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
o Integrate the signals in the *H spectrum to determine the relative ratios of protons.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations such as stretching and
bending.

Table 3: IR Spectroscopic Data for 2-Bromopropene

Wavenumber (cm~?) Intensity Assignment
3000-2837 Strong C-H Stretch (spz and spd)
1560 Strong C=C Stretch (Alkene)
1443, 1428 Strong C-H Bend (Methyl)

1362 Strong C-H Bend

928, 915 Strong =C-H Bend (Out-of-plane)
<700 (522) Weak C-Br Stretch

Data sourced from a study on divinylzinc complexes, with the C-Br stretch region
supplemented by general IR tables.[1][2]

Experimental Protocol for IR Spectroscopy (Neat Liquid
Film)
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This method is suitable for pure liquid samples and avoids interference from solvents.
e Sample Preparation:
o Place one clean, dry salt plate (e.g., NaCl or KBr) on a flat surface.

o Using a pipette, place one to two drops of neat 2-bromopropene onto the center of the
plate.

o Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
Avoid introducing air bubbles.

o Data Acquisition:
o Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric (COz2, H20) and instrument-related absorptions.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o Data Processing and Cleanup:

o The instrument software automatically ratios the sample spectrum against the background
spectrum to produce the final transmittance or absorbance spectrum.

o lIdentify and label the major absorption peaks.

o After analysis, carefully separate the salt plates. Clean them by rinsing with a dry, volatile
solvent (e.g., dry acetone or dichloromethane) and gently wiping with a soft tissue. Store
the plates in a desiccator to protect them from moisture.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a
compound. The fragmentation pattern observed in the mass spectrum offers valuable clues
about the molecule's structure.
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Table 4: Mass Spectrometry Data for 2-Bromopropene

m/z (Mass/Charge Ratio) Relative Intensity (%) Assignment

[CsHs8Br]*" (Molecular lon,

122 Moderate
M+2)

120 Moderate [CsHs7°Br]*" (Molecular lon, M)
[CsHs]* (Base Peak, loss of

41 100
-Br)

39 High [CsHs]* (loss of H2)

Data is a composite from multiple sources confirming the base peak and the presence of
molecular ions.[3]

The presence of bromine is clearly indicated by the pair of molecular ion peaks at m/z 120 and
122, which have a nearly 1:1 intensity ratio, corresponding to the natural abundance of the 7°Br
and 81Br isotopes. The base peak at m/z 41 corresponds to the highly stable allyl cation
([CsHs]*), formed by the loss of a bromine radical.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile
compounds like 2-bromopropene, as it separates the analyte from impurities before detection.

e Sample Preparation:

o Prepare a dilute solution of 2-bromopropene (e.g., 10-100 pug/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

e Instrument Setup:
o Gas Chromatograph (GC):

= Injector: Set to a temperature of ~250°C in split mode to handle the concentrated
sample.
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s Column: Use a standard non-polar capillary column (e.g., HP-5ms).

= Oven Program: Begin at a low temperature (e.g., 50-70°C), then ramp up at a controlled
rate (e.g., 10°C/min) to a final temperature of ~280°C to ensure elution of all
components.

» Carrier Gas: Use high-purity helium at a constant flow rate.

o Mass Spectrometer (MS):

» |on Source: Use Electron lonization (El) at a standard energy of 70 eV. Set the source
temperature to ~230°C.

» Mass Analyzer: Set to scan a mass range appropriate for the expected fragments (e.g.,
m/z 35-200).

o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the prepared sample into the GC.

o The compound will travel through the GC column, separating it from the solvent and any
impurities.

o As the 2-bromopropene elutes from the column, it enters the MS ion source, where it is
ionized and fragmented.

o The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and
the detector records their abundance.

o Data Analysis:
o ldentify the GC peak corresponding to 2-bromopropene based on its retention time.
o Extract the mass spectrum associated with that peak.

o Analyze the fragmentation pattern, identifying the molecular ion peaks (M*" and M+2%")
and the base peak.
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o Compare the obtained spectrum with a library database (e.g., NIST) to confirm the
compound's identity.

Visualized Workflows
Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS provides complementary information that, when taken
together, allows for the unambiguous confirmation of the 2-bromopropene structure.

Integrated Analysis for 2-Bromopropene Structure

IR Spectroscopy

NMR Spectroscopy Mass Spectrometry

Peaks at:
~1560 cm~1 (C=C)
<700 cm~1 (C-Br)

1H: 3 signals (3H, 1H, 1H)
13C: 3 signals

m/z 120/122 (M*/M+2*)
m/z 41 (Base Peak)

v

Provides: 4 Provides:
' Provides: - Molecular Weight
- Carbon-Hydrogen Framework . .
. ) - Key Functional Groups - Isotopic Pattern (Br)
- Connectivity Information .
- Fragmentation

C-H Framework |Functional Groups Molecular Formula

Confirmed Structure:

2-Bromopropene

Click to download full resolution via product page

Caption: Logical flow showing how data from NMR, IR, and MS confirms the final structure.

General Experimental Workflow
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The process of analyzing a liquid sample using spectroscopic methods follows a standardized
workflow from preparation to final structural elucidation.

Phase 1: Preparation Phase 2: Acquisition Phase 3: Analysis

Sample Preparation Instrument Setup Data Acquisition Data Processing Spectral Interpretation o
[(Dissolution / Neat Film) M (Calibration & Tuning) (NMR /IR / MS) T (FT / Baselining) (Peak Assignment) Siugiine EEEe

Click to download full resolution via product page

Caption: A general workflow for the spectroscopic analysis of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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